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molecular formula C8H15BrO B8583351 1-(2-Bromoethyl)cyclohexanol

1-(2-Bromoethyl)cyclohexanol

Cat. No. B8583351
M. Wt: 207.11 g/mol
InChI Key: MPAIFPAUJJNGIB-UHFFFAOYSA-N
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Patent
US05206229

Procedure details

A stirred solution of lithium bromide (70 g) and 1-(2-p-toluenesulphonyloxyethyl)cyclohexanol (16.4 g) in acetone (350 ml) was heated under reflux for 1 hour. The cooled reaction mixture was partially concentrated in vacuo and then partitioned between ether (300 ml) and water. The ether phase was washed with water and brine, dried and concentrated in vacuo to give 1-(2-bromoethyl)cyclohexanol [H; n=1, R1 +R2 =--(CH2)5 --] as an oil.
Quantity
70 g
Type
reactant
Reaction Step One
Name
1-(2-p-toluenesulphonyloxyethyl)cyclohexanol
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[Li+].C1(C)C=CC(S(O[CH2:13][CH2:14][C:15]2([OH:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)(=O)=O)=CC=1>CC(C)=O>[Br:1][CH2:13][CH2:14][C:15]1([OH:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
[Br-].[Li+]
Name
1-(2-p-toluenesulphonyloxyethyl)cyclohexanol
Quantity
16.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC1(CCCCC1)O)C
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was partially concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ether (300 ml) and water
WASH
Type
WASH
Details
The ether phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCC1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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